2-(Tetrahydrofuran-3-yl)pyrrolidine
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Overview
Description
2-(Tetrahydrofuran-3-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring fused with a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydrofuran-3-yl)pyrrolidine can be achieved through several methods. One common approach involves the catalytic ammoniation of tetrahydrofuran (THF) in the presence of ammonia. This reaction typically occurs at high temperatures and is catalyzed by solid acids .
Industrial Production Methods: In industrial settings, the production of pyrrolidine derivatives, including this compound, often involves the gas-phase catalytic method using THF and ammonia as raw materials. The separation of pyrrolidine from the crude product can be challenging due to the similar molecular weights and structures of pyrrolidine and THF .
Chemical Reactions Analysis
Types of Reactions: 2-(Tetrahydrofuran-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as LiAlH₄ or NaBH₄ in solvents like THF or diethyl ether.
Substitution: Catalysts like palladium (Pd) are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-(Tetrahydrofuran-3-yl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-3-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors and enzymes, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Tetrahydrofuran: A related compound with a five-membered oxygen-containing ring.
Pyrrolizines: Compounds with fused pyrrolidine and benzene rings.
Uniqueness: 2-(Tetrahydrofuran-3-yl)pyrrolidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with diverse molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-(oxolan-3-yl)pyrrolidine |
InChI |
InChI=1S/C8H15NO/c1-2-8(9-4-1)7-3-5-10-6-7/h7-9H,1-6H2 |
InChI Key |
DALDPSNAIPWHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2CCOC2 |
Origin of Product |
United States |
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